(+/-)-16-hydroxy-4Z,7Z,10Z,13Z,17E,19Z-docosahexaenoic acid
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Overview
Description
16-HDoHE is a hydroxydocosahexaenoic acid that consists of 4Z,7Z,10Z,13Z,17E,19Z-docosahexaenoic acid bearing an additional 16-hydroxy substituent. It has a role as a metabolite.
Scientific Research Applications
Lipid Mediators in Inflammation Resolution
Resolvins and protectins, derived from fatty acids like docosahexaenoic acid (DHA), play a crucial role in the self-limited resolution of inflammation. A study developed an assay to measure these lipid mediators in human blood following n-3 fatty acid supplementation, underscoring their significance in inflammation management (Mas et al., 2012).
Tissue Regeneration and Infectious Challenge Response
Novel bioactive chemical signals in tissue regeneration and resolution of infection have been discovered in various biological samples, including human blood and spleens from infected mice. These molecules are based on a docosahexaenoate backbone and demonstrate significant potential in controlling host responses and promoting tissue regeneration (Dalli et al., 2015).
Antiinflammatory and Proresolving Actions
A study revealed that specific mediators derived from DHA, like maresins, exhibit potent antiinflammatory and proresolving activities. These mediators are synthesized by macrophages and may contribute to DHA's beneficial effects in tissue homeostasis, inflammation resolution, wound healing, and host defense (Serhan et al., 2009).
Metabolism of Resolvins
Resolvins derived from docosapentaenoic acid (DPAn-6) share structural and functional similarities with DHA-derived resolvins. Their biological production and pharmacokinetic profiles offer insights into their stability and potential as drug candidates for inflammatory conditions (Dangi et al., 2010).
Stereoselective Synthesis of Lipid Mediators
The chemical synthesis of maresin-like lipid mediators, which are structurally related to DHA derivatives, highlights the importance of stereochemistry in producing bioactive compounds. These synthesized mediators match their naturally produced counterparts and demonstrate significant biological activity (Hong et al., 2019).
Neuroprotective and Anti-Inflammatory Compounds
Research on the structure and synthesis of neuroprotectin D1, a novel anti-inflammatory compound derived from DHA, shows the potential of these fatty acids in producing bioactive molecules with health benefits (Butovich, 2005).
properties
Product Name |
(+/-)-16-hydroxy-4Z,7Z,10Z,13Z,17E,19Z-docosahexaenoic acid |
---|---|
Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(4Z,7Z,10Z,13Z,17E,19Z)-16-hydroxydocosa-4,7,10,13,17,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-15-18-21(23)19-16-13-11-9-7-5-6-8-10-12-14-17-20-22(24)25/h3-4,6-9,12-16,18,21,23H,2,5,10-11,17,19-20H2,1H3,(H,24,25)/b4-3-,8-6-,9-7-,14-12-,16-13-,18-15+ |
InChI Key |
CSXQXWHAGLIFIH-VUARBJEWSA-N |
Isomeric SMILES |
CC/C=C\C=C\C(C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O |
SMILES |
CCC=CC=CC(CC=CCC=CCC=CCC=CCCC(=O)O)O |
Canonical SMILES |
CCC=CC=CC(CC=CCC=CCC=CCC=CCCC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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